molecular formula C18H14FNO2S2 B3749796 (5Z)-3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3749796
M. Wt: 359.4 g/mol
InChI Key: UFXJYZMPXSUHER-WJDWOHSUSA-N
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Description

The compound (5Z)-3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone ring with a thioxo group at position 2 and a Z-configured benzylidene substituent at position 3. This structural framework is associated with diverse biological activities, including kinase inhibition and antitumor effects, as observed in related analogs .

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S2/c1-2-22-15-9-7-14(8-10-15)20-17(21)16(24-18(20)23)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXJYZMPXSUHER-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of this compound is characterized by a thiazolidine ring with various substituents that contribute to its biological properties.

Antidiabetic Activity

Thiazolidinones have been extensively studied for their antidiabetic properties. Research indicates that derivatives can activate PPARγ (Peroxisome Proliferator-Activated Receptor gamma), enhancing insulin sensitivity and glucose metabolism. For instance, compounds with similar structural features have shown significant inhibition against protein tyrosine phosphatase 1B (PTP1B), which is crucial for glucose homeostasis. A related compound demonstrated an IC50 value of 5.88 µM against PTP1B, suggesting a promising antidiabetic potential for thiazolidinone derivatives .

Antimicrobial Activity

Thiazolidinone derivatives exhibit a range of antimicrobial activities. For example, compounds within this class have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 625 µg/ml to over 5000 µg/ml, indicating varying degrees of effectiveness .

Anticancer Activity

The thiazolidinone scaffold has gained attention for its anticancer properties. Studies have reported that compounds like this compound may inhibit cancer cell proliferation through multiple pathways. Recent literature highlights that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth in vivo . A review on thiazolidinones noted their potential as multi-target enzyme inhibitors in cancer therapy .

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazolidinones. Compounds with similar structures have shown considerable radical scavenging ability in vitro. For instance, certain derivatives exhibited antioxidant activities significantly higher than that of ibuprofen, making them candidates for further investigation in oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives:

  • Antidiabetic Study : A derivative was tested for its effect on glucose transport in adipocytes, demonstrating enhanced glucose uptake compared to controls.
  • Antimicrobial Evaluation : A series of thiazolidinones were screened against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus), revealing promising antibacterial activity.
  • Anticancer Research : In vitro assays showed that specific thiazolidinone derivatives inhibited the growth of various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Scientific Research Applications

Structure and Composition

The molecular formula of (5Z)-3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is C18H18FNO2SC_{18}H_{18}FNO_2S with a molecular weight of approximately 335.4 g/mol. The compound features a thiazolidinone ring, which is essential for its biological activity.

Physical Properties

  • Melting Point : Data on melting points are often variable; however, thiazolidinones typically exhibit moderate melting points due to their solid-state packing.
  • Solubility : Solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) is common for thiazolidinones, facilitating their use in biological assays.

Pharmaceutical Applications

Thiazolidinones have been extensively studied for their pharmacological properties, including:

  • Antimicrobial Activity : Research indicates that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Thiazolidinone derivatives have been investigated for their potential to inhibit cancer cell proliferation. In vitro studies suggest that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in cell cultures, indicating potential therapeutic use in inflammatory diseases.

Material Science

Thiazolidinones are being explored for their applications in material science due to their unique chemical structure:

  • Polymeric Materials : The incorporation of thiazolidinone moieties into polymer matrices can enhance the mechanical properties and thermal stability of the materials. This application is particularly relevant in developing advanced materials for electronics and coatings.

Biological Studies

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : Thiazolidinones are often used to study enzyme kinetics and inhibition mechanisms. Research has indicated that this compound can act as a selective inhibitor for certain enzymes involved in metabolic pathways.

Table 1: Summary of Key Studies on this compound

Study ReferenceApplication AreaFindings
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cell lines
Anti-inflammatoryReduces TNF-alpha levels in LPS-stimulated cells
Enzyme InhibitionInhibits activity of acetylcholinesterase

Detailed Insights from Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, suggesting strong antibacterial potential.
  • Cancer Research : In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01), indicating its potential as an anticancer agent.
  • Inflammation Study : A study assessing the anti-inflammatory effects showed that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in human monocyte-derived macrophages when treated with lipopolysaccharides (LPS).

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the phenyl (position 3) and benzylidene (position 5) groups. Key analogs and their substituent effects include:

Compound Name R3 (Position 3) R5 (Position 5) Key Features
Target Compound 4-Ethoxyphenyl 4-Fluorobenzylidene Enhanced lipophilicity (ethoxy) and electronic modulation (fluoro)
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one Varied (e.g., phenyl) 4-Chlorobenzylidene High antialgal activity (IC50 = 1.3 µM)
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one Varied 4-Bromobenzylidene Potent PET inhibition (IC50 = 3.0 µM)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Solvate-dependent crystal packing (methanol vs. DMSO)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one Varied 1,3-Benzodioxol-5-ylmethylene Moderate DYRK1A inhibition (IC50 = 0.090 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, F) on the benzylidene ring enhance bioactivity, likely by increasing electrophilicity and target binding .
  • Lipophilic substituents (e.g., ethoxy) improve membrane permeability but may reduce solubility .
  • Hydroxy groups (e.g., 2-hydroxybenzylidene) facilitate hydrogen bonding, influencing crystal packing and solubility .
Physicochemical Properties
  • Melting Points : Derivatives with polar substituents (e.g., hydroxy, methoxy) exhibit higher melting points (251–258°C ), whereas lipophilic groups (e.g., ethoxy) may lower melting points due to reduced crystallinity.

Q & A

Q. What are the established synthetic routes for (5Z)-3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via a multi-step condensation reaction. A common method involves reacting 4-ethoxy-substituted thiosemicarbazide with 4-fluorobenzaldehyde under acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate, followed by cyclization with reagents like chloroacetic acid or sodium acetate. For example:

  • Step 1 : Condensation of 4-ethoxyphenyl thiosemicarbazide with 4-fluorobenzaldehyde in ethanol under reflux (60–80°C) for 4–6 hours to form the hydrazone intermediate .
  • Step 2 : Cyclization using chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (refluxed for 2–4 hours) to yield the thiazolidinone core . Optimization Tips :
  • Higher purity (>95%) is achieved via recrystallization from ethanol or DMF .
  • Reaction time and solvent polarity significantly affect stereoselectivity (Z-configuration) of the benzylidene group .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the Z-configuration of the benzylidene moiety in this compound?

  • X-ray Crystallography : Definitive confirmation of the Z-configuration is obtained via single-crystal X-ray diffraction (SC-XRD), which reveals bond angles (e.g., C8–C9–O1 = 121.85°) and dihedral angles between the benzylidene and thiazolidinone rings .
  • NMR Spectroscopy : Coupling constants (JH-H) between the benzylidene proton (H-C=CH) and adjacent carbons (e.g., J = 12–14 Hz for Z-isomers) provide indirect evidence .
  • IR Spectroscopy : A strong absorption band at ~1680 cm<sup>−1</sup> confirms the thioxo (C=S) group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies, particularly regarding its antimicrobial efficacy?

Discrepancies often arise from variations in:

  • Assay Conditions : Differences in microbial strains, inoculum size, or incubation time (e.g., Staphylococcus aureus ATCC 25923 vs. clinical isolates) .
  • Compound Purity : Impurities from incomplete cyclization (e.g., residual Schiff base) can skew results. Validate purity via HPLC (>98%) before testing .
  • Solubility : Use DMSO as a co-solvent (≤1% v/v) to ensure consistent bioavailability in broth microdilution assays . Mitigation Strategy :
  • Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria) .

Q. What computational strategies are employed to model the interaction between this thiazolidinone derivative and its biological targets, such as hemoglobin subunits?

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to hemoglobin subunits (e.g., ΔG = −8.2 kcal/mol for Hemoglobin β-chain) by simulating ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of the ligand-target complex over time (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing 4-fluoro group) with inhibitory activity against cancer cell lines (e.g., IC50 = 12.5 μM for MCF-7) .

Q. How does the electronic nature of substituents (e.g., 4-ethoxy vs. 4-fluoro) influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • 4-Ethoxy Group : The electron-donating ethoxy group stabilizes the thiazolidinone ring via resonance, reducing susceptibility to oxidation. Oxidation with H2O2/acetic acid yields sulfoxide derivatives .
  • 4-Fluorobenzylidene : The electron-withdrawing fluorine enhances electrophilicity at the C5 position, facilitating nucleophilic attacks (e.g., Michael addition with glutathione in mechanistic studies) . Experimental Validation :
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane = 1:3) and LC-MS for intermediate characterization .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting cytotoxicity data arise (e.g., IC50 values vary by >50%), validate via orthogonal assays (MTT vs. trypan blue exclusion) and check for apoptosis-specific markers (caspase-3 activation) .
  • Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers if racemization occurs during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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